molecular formula C9H15NO2 B1594776 Ethyl 2-cyanohexanoate CAS No. 7391-39-1

Ethyl 2-cyanohexanoate

Cat. No. B1594776
CAS RN: 7391-39-1
M. Wt: 169.22 g/mol
InChI Key: YMUSKLAPOQSFAH-UHFFFAOYSA-N
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Description

Ethyl 2-cyanohexanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a faint odor and is soluble in water. This compound is commonly used as a building block in the synthesis of various other compounds. The purpose of

Scientific Research Applications

Comprehensive Analysis of Ethyl 2-cyanohexanoate Applications

Ethyl 2-cyanohexanoate is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:

Flavor Enhancement in Food and Beverages: Ethyl 2-cyanohexanoate may be used as a flavoring agent due to its ester group, which is known to contribute to fruity flavors in various food products. It can enhance the taste profile of alcoholic beverages like Baijiu, where esters play a crucial role in developing the beverage’s characteristic flavors .

Fragrance Additive in Consumer Products: In the fragrance industry, esters such as Ethyl 2-cyanohexanoate are often employed for their sweet, fruity scents. They are incorporated into perfumes, lotions, and other personal care items to impart a pleasant aroma.

Intermediate in Pharmaceutical Synthesis: This compound can serve as an intermediate in the synthesis of pharmaceuticals. Its cyanohexanoate group can be a precursor to various medicinal compounds, potentially aiding in the development of new drugs.

Organic Synthesis: In organic chemistry, Ethyl 2-cyanohexanoate can be used as a building block for complex molecules. Its reactive ester and nitrile groups make it a valuable reagent for constructing carbon-carbon bonds in synthetic pathways.

Material Science: The compound’s properties could be explored for the development of new materials. For instance, its incorporation into polymers might improve flexibility or durability, leading to advanced materials with specific desired properties.

Agricultural Chemicals: Ethyl 2-cyanohexanoate might find applications in agriculture as a component of pesticides or herbicides. Its chemical structure could be tailored to target specific pests or weeds, enhancing crop protection strategies.

Animal Feed Additives: As a flavoring agent, it could be used to improve the palatability of animal feed. This application would be similar to its use in human food, making the feed more appealing to livestock and potentially improving feed efficiency .

Mechanism of Action

Target of Action

Ethyl 2-cyanohexanoate is a chemical compound with the molecular formula C9H15NO2 It’s often used for research and development purposes .

Mode of Action

It’s known that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation

Result of Action

It’s known to cause skin irritation, serious eye damage, and may cause respiratory irritation . These effects suggest that the compound interacts with skin and eye cells, as well as cells in the respiratory system, leading to irritation and damage.

Action Environment

The action of Ethyl 2-cyanohexanoate can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . This suggests that exposure to air and moisture could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

ethyl 2-cyanohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUSKLAPOQSFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290050
Record name Hexanoic acid, 2-cyano-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanohexanoate

CAS RN

7391-39-1
Record name Hexanoic acid, 2-cyano-, ethyl ester
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Record name Ethyl 2-cyanohexanoate
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Record name Ethyl 2-cyanohexanoate
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Record name Hexanoic acid, 2-cyano-, ethyl ester
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Record name Ethyl 2-cyanohexanoate
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Synthesis routes and methods

Procedure details

323 g of butyraldehyde and 422 g of ethyl cyanoacetate are dissolved in 750 ml of glacial acetic acid, 15 g of piperidine are added, and the reaction mixture is stirred, during which it warms to about 55° C. After the reaction mixture has been cooled to room temperature, 20 g of 5% Pd-C catalyst are added, and the mixture is then hydrogenated at 30° and an H2 pressure of 2 bar until the calculated amount of hydrogen has been taken up (about 7 hours). After the catalyst has been separated off, the hydrogenation solution is evaporated on a rotary evaporator, the residue is taken up in..methyl tertiary-butyl ether (MTB ether), and the solution is washed by shaking twice with water and subsequently with 5% NaHCO3 solution. The organic phase is dried and evaporated. The residue is distilled in vacuo (2×10-2 mbar) (62° C. to 78°), to give ethyl 2-butylcyanoacetate.
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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